molecular formula C9H8N4O2S B13701201 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole

2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole

Cat. No.: B13701201
M. Wt: 236.25 g/mol
InChI Key: CJRACMUICPQJGF-UHFFFAOYSA-N
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Description

2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 3-methyl-2-nitrophenyl moiety at position 3. The nitro (-NO₂) and methyl (-CH₃) groups on the phenyl ring confer distinct electronic and steric properties, influencing its reactivity, biological activity, and physicochemical behavior. This compound is part of a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their antimicrobial, anticancer, and fluorescence properties .

Key structural characteristics include:

  • Thiadiazole ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to aromatic stability and electron-deficient behavior.
  • Substituents: The 3-methyl-2-nitrophenyl group introduces steric bulk and electron-withdrawing effects, while the amino group at position 2 enhances nucleophilicity.

Synthetic routes typically involve cyclization reactions using precursors like substituted benzoic acids and thiosemicarbazide in the presence of POCl₃ or other dehydrating agents .

Properties

Molecular Formula

C9H8N4O2S

Molecular Weight

236.25 g/mol

IUPAC Name

5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8N4O2S/c1-5-3-2-4-6(7(5)13(14)15)8-11-12-9(10)16-8/h2-4H,1H3,(H2,10,12)

InChI Key

CJRACMUICPQJGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(S2)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Solid-Phase Grinding Method Using Thiosemicarbazide, Carboxylic Acid, and Phosphorus Pentachloride

One efficient and high-yielding method involves a solid-phase reaction where thiosemicarbazide, the corresponding carboxylic acid (3-methyl-2-nitrobenzoic acid for the target compound), and phosphorus pentachloride are ground together at room temperature in a dry reaction vessel. The molar ratio is typically 1:1 to 1.2 for carboxylic acid and phosphorus pentachloride relative to thiosemicarbazide.

Procedure:

  • Add A mol thiosemicarbazide, B mol 3-methyl-2-nitrobenzoic acid, and C mol phosphorus pentachloride to a dry vessel.
  • Grind the mixture evenly at room temperature until the reaction is complete.
  • Let the mixture stand to yield a crude product.
  • Add alkaline solution to adjust the pH to 8–8.2.
  • Filter, dry the filter cake, and recrystallize to obtain the pure this compound.

Advantages:

  • Short reaction time.
  • Mild reaction conditions.
  • Low equipment requirements.
  • High yield (>91% reported).
  • Low toxicity and cost of phosphorus pentachloride.
  • Simple post-treatment.
Parameter Details
Reactants Thiosemicarbazide, 3-methyl-2-nitrobenzoic acid, PCl5
Molar ratio (A:B:C) 1 : (1–1.2) : (1–1.2)
Reaction temperature Room temperature
Reaction time Short (minutes to hours)
pH adjustment 8.0–8.2 (alkaline)
Yield >91%
Purification Filtration, drying, recrystallization

This method was patented and described as an economical and efficient solid-phase synthesis route with high purity and yield.

Liquid-Phase Acid-Catalyzed Cyclization Using Concentrated Sulfuric Acid

A classical synthetic route involves the slow addition of substituted phenylacetic acid (or aromatic carboxylic acid) and thiosemicarbazide into concentrated sulfuric acid under ice-bath conditions, followed by heating.

Procedure:

  • Slowly add a mixture of 3-methyl-2-nitrobenzoic acid (or substituted phenylacetic acid) and thiosemicarbazide to concentrated sulfuric acid with stirring in an ice bath.
  • After complete addition, heat the mixture at 70–80°C for approximately 7 hours.
  • Cool the reaction mixture to room temperature.
  • Pour into ice water and neutralize with ammonia to precipitate the product.
  • Filter, wash, and recrystallize from ethanol.

Features:

  • Reaction proceeds under strongly acidic conditions.
  • Requires careful temperature control.
  • Moderate yields (~50–70% reported for similar derivatives).
  • Suitable for various substituted derivatives.
Parameter Details
Reactants Thiosemicarbazide, substituted phenylacetic acid, H2SO4
Reaction temperature 0–80°C (ice bath to water bath)
Reaction time ~7 hours
Work-up Precipitation by ammonia, filtration, recrystallization
Yield ~50–70% (varies with substitution)

This method is classical and widely used for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles but involves harsh acidic conditions and longer reaction times.

Deep Eutectic Solvent (DES)-Mediated Synthesis

A green chemistry approach involves using a deep eutectic solvent composed of choline chloride and urea as the reaction medium.

Procedure:

  • Prepare DES by mixing choline chloride and urea at 80°C until a clear solution forms.
  • Cool to room temperature.
  • Add 3-methyl-2-nitrobenzoic acid and thiosemicarbazide to the DES.
  • Heat the mixture at 80°C, monitoring reaction progress by TLC.
  • After completion, cool and adjust pH to 8–9 with ammonia under ice cooling.
  • Filter, wash, and dry the product.
  • Recover and reuse the DES.

Advantages:

  • No organic solvents required.
  • Recyclable reaction medium.
  • Short reaction time.
  • High yield and purity.
  • Environmentally friendly.
Parameter Details
Solvent Deep eutectic solvent (choline chloride + urea)
Reaction temperature 80°C
Reaction time Short (hours)
pH adjustment 8–9 (alkaline)
Yield High (not explicitly quantified but comparable to other methods)
Reusability DES recovered and reused

This method represents a sustainable and efficient alternative to classical organic solvent-based syntheses.

Reagent-Based Cyclization of Thiosemicarbazide Intermediate

A regioselective cyclization approach uses reagents like EDC·HCl or p-toluenesulfonyl chloride with bases to convert thiosemicarbazide intermediates into 2-amino-1,3,4-thiadiazoles.

Procedure:

  • Synthesize the thiosemicarbazide intermediate by reacting thiosemicarbazide with the corresponding acid derivative.
  • Treat the intermediate with coupling reagents such as EDC·HCl in DMSO or p-toluenesulfonyl chloride with triethylamine in N-methyl-2-pyrrolidone.
  • The reaction proceeds via regiospecific cyclization to form the 2-amino-1,3,4-thiadiazole core.
  • Isolate and purify the product.

Features:

  • High regioselectivity.
  • Functional group tolerance.
  • High yields reported.
  • Applicable to various substituents.
Parameter Details
Cyclization reagents EDC·HCl in DMSO or p-TsCl + Et3N in NMP
Reaction medium DMSO or N-methyl-2-pyrrolidone
Reaction temperature Typically room temperature or mild heating
Yield High (exact values depend on substituents)

This method offers a reagent-controlled route enabling selective synthesis of 2-amino-5-substituted thiadiazoles.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Solid-phase grinding (PCl5) Thiosemicarbazide, carboxylic acid, PCl5 Room temperature, grinding >91 Short time, mild, high yield Requires PCl5 handling
Acid-catalyzed cyclization Thiosemicarbazide, acid, H2SO4 0–80°C, 7 h ~50–70 Established, simple reagents Harsh conditions, longer time
Deep eutectic solvent (DES) Thiosemicarbazide, acid, choline chloride/urea 80°C, short time High Green, recyclable solvent Requires DES preparation
Reagent-based cyclization Thiosemicarbazide intermediate, EDC·HCl or p-TsCl Mild, reagent-controlled High Regioselective, functional group tolerant More complex reagents

Research Findings and Notes

  • The solid-phase grinding method using phosphorus pentachloride is noted for its simplicity, low toxicity compared to other chlorinating agents, and excellent yields exceeding 90%.

  • The classical sulfuric acid method remains widely used but involves longer reaction times and harsher conditions, which may limit scalability and safety.

  • The DES-mediated method aligns with green chemistry principles, minimizing organic solvent use and enabling catalyst recycling, thus reducing environmental impact and cost.

  • Reagent-based cyclization methods provide regioselectivity and are suitable for derivatives with sensitive functional groups, expanding the scope of thiadiazole synthesis.

  • Spectral data (IR, NMR, MS) and melting point analyses confirm the structure and purity of the synthesized compounds across methods.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents such as thionyl chloride.

    Cyclization: Dehydrating agents like phosphorus oxychloride.

Major Products Formed

    Reduction: 2-Amino-5-(3-methyl-2-aminophenyl)-1,3,4-thiadiazole.

    Substitution: Various substituted thiadiazoles depending on the substituent introduced.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic and optical properties.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Table 1: Structural Analogues of 2-Amino-5-(substituted phenyl)-1,3,4-thiadiazoles

Compound Name Substituent Position/Type Key Properties/Activities References
2-Amino-5-(4-nitrophenyl) Para-nitro phenyl High antimicrobial activity; melting point: 254–256°C .
2-Amino-5-(2-hydroxyphenyl) (TS) Ortho-hydroxy phenyl Dual fluorescence emission; antimycotic potential .
2-Amino-5-(3-nitrophenyl) (a2) Meta-nitro phenyl Corrosion inhibitor for mild steel; lower efficiency vs. bromobenzyl analogue .
2-Amino-5-(4-chlorophenyl) Para-chloro phenyl Research applications in drug synthesis; commercial availability .
2-Amino-5-(2-hydroxy-5-sulfobenzoyl) Sulfobenzoyl group Enhanced fluorescence via charge transfer; pH-dependent spectral behavior .

Key Observations :

  • Nitro Group Position : Meta-nitro derivatives (e.g., a2) exhibit weaker corrosion inhibition compared to para-nitro analogues, likely due to reduced electron-withdrawing effects .
  • Hydroxy Groups : Ortho-hydroxy substituents (e.g., TS) enable dual fluorescence via intramolecular charge transfer, a property absent in nitro- or methyl-substituted derivatives .

Key Findings :

  • Antimicrobial Efficacy : Para-nitro derivatives show superior antibacterial activity compared to meta-nitro or hydroxy-substituted compounds, attributed to stronger electron-withdrawing effects enhancing membrane penetration .
  • Anticancer Potential: Derivatives like VR24/VR27 (substituted thiadiazoles) exhibit IC₅₀ values <10 µM against colon cancer cells, suggesting the target compound may share similar mechanisms via nitro group-mediated DNA intercalation .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic and Physical Properties

Compound Name Melting Point (°C) Fluorescence λem (nm) Solubility Trends
2-Amino-5-(4-nitrophenyl) 254–256 None observed Low in polar solvents
2-Amino-5-(2-hydroxyphenyl) (TS) Not reported 420 (dual emission) High in butan-1-ol
Target Compound (3-methyl-2-nitrophenyl) Not reported Predicted weak/no emission Moderate in DMSO

Key Insights :

  • Fluorescence : Hydroxy-substituted derivatives (TS) show dual emission at 420 nm, while nitro-substituted analogues lack this due to competing charge transfer quenching .
  • Melting Points : Nitro-substituted derivatives generally exhibit higher melting points (250–256°C) compared to chloro- or methoxy-substituted analogues (184–226°C) .

Biological Activity

2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole is a heterocyclic compound notable for its diverse biological activities. Its structure features a thiadiazole ring with an amino group and a nitrophenyl substituent, which contribute to its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, particularly its antimicrobial and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4O2S, with a molecular weight of 236.25 g/mol. The unique arrangement of the amino group and the nitro and methyl substituents on the phenyl ring enhances its chemical reactivity and biological efficacy.

Property Details
Molecular FormulaC9H8N4O2S
Molecular Weight236.25 g/mol
Structural FeaturesThiadiazole ring, amino group, nitrophenyl substituent

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate higher activity against various bacterial strains compared to standard antibiotics.

  • Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes or pathways in microbial cells. The presence of the nitro group enhances its interaction with nucleophiles, contributing to its antimicrobial efficacy .
  • Case Studies :
    • In vitro tests revealed that derivatives of 2-amino-1,3,4-thiadiazole exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard treatments .
    • A specific derivative showed a MIC value of 32.6 μg/mL against E. coli, outperforming fluconazole (MIC = 47.5 μg/mL) .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Inhibition of Cancer Cell Proliferation : Research indicates that this compound can inhibit the proliferation of cancer cells through multiple mechanisms including the inhibition of topoisomerase II and histone deacetylase .
  • Case Studies :
    • One study demonstrated that certain derivatives increased apoptosis in cancer cell lines by up to 4.65 times compared to untreated controls after 48 hours of exposure .
    • Another investigation highlighted selective activity against Bcr-Abl-positive K562 leukemia cells with an IC50 value of 7.4 µM for a related compound .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Various synthetic strategies have been optimized for industrial applications to enhance yield and purity.

Synthesis Method Description
Cyclization from PrecursorsCommon method for producing thiadiazoles
Continuous Flow ReactorsUsed for large-scale production
Purification TechniquesRecrystallization or chromatography

Q & A

Q. What are the common synthetic routes for 2-Amino-5-(3-methyl-2-nitrophenyl)-1,3,4-thiadiazole?

The compound is typically synthesized via cyclization reactions using thiosemicarbazide and substituted aromatic acids (e.g., 3-methyl-2-nitrobenzoic acid) in the presence of phosphorus oxychloride (POCl₃). This method achieves yields exceeding 94% by optimizing reaction time and temperature . Key steps include:

  • Condensation : Thiosemicarbazide reacts with the aromatic acid to form a thiosemicarbazone intermediate.
  • Cyclization : POCl₃ promotes ring closure to yield the thiadiazole core.
    Post-synthesis purification involves recrystallization or column chromatography.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions, IR for functional group identification (e.g., amino, nitro), and mass spectrometry for molecular weight validation .
  • Computational methods : Density Functional Theory (DFT) calculations to predict bond lengths, angles, and electronic properties, which align with experimental data .

Q. What biological activities have been reported for this compound?

The compound exhibits:

  • Antimicrobial activity : Inhibition of bacterial (e.g., E. coli, S. aureus) and fungal strains via disruption of cell membrane integrity .
  • Anticancer potential : Cytotoxicity against colon and breast cancer cell lines (IC₅₀ values in µM range) through apoptosis induction and reactive oxygen species (ROS) modulation .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Dehydrating agents : Testing alternatives to POCl₃ (e.g., polyphosphoric acid) to reduce side reactions.
  • Temperature control : Lowering cyclization temperatures to minimize decomposition of nitro groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and yield .

Q. What structure-activity relationship (SAR) strategies enhance biological efficacy?

Key modifications include:

  • Phenyl ring substituents : Introducing electron-withdrawing groups (e.g., -NO₂, -Br) improves antimicrobial activity, while methyl groups enhance lipophilicity and cellular uptake .
  • Thiadiazole core functionalization : Acylation of the amino group (e.g., acetylation) increases metabolic stability .
    SAR studies utilize in vitro assays and molecular docking to prioritize derivatives for in vivo testing .

Q. What is the proposed mechanism of action against cancer cells?

Mechanistic studies suggest:

  • Enzyme inhibition : Competitive binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis and inflammation-driven tumor growth .
  • Apoptosis induction : Activation of caspase-3/7 pathways and mitochondrial membrane depolarization, confirmed via flow cytometry and Western blotting .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in activity across studies may arise from:

  • Substituent effects : Contrasting results from bromo- vs. chloro-substituted analogs due to differences in electronegativity and steric hindrance .
  • Purity issues : Impurities in synthesized batches (e.g., unreacted starting materials) can skew bioassay results. Rigorous HPLC or GC-MS analysis is recommended .

Q. What analytical techniques ensure compound purity and stability?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>98%) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) to assess decomposition temperatures and storage stability .
  • Elemental analysis : Confirming C, H, N, S content within ±0.4% of theoretical values .

Notes

  • Avoid derivatives from unreliable sources (e.g., ).
  • For molecular docking protocols, refer to for COX-2 inhibition studies.
  • Contradictions in SAR should be addressed through systematic substituent screening .

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